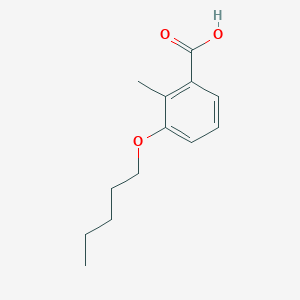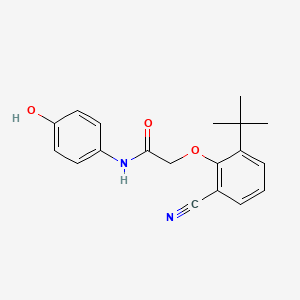
N-(1-Carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DB02307 involves the formation of a peptide bond between two alpha-amino acids. The typical synthetic route includes the following steps:
Protection of Amino Groups: The amino groups of the alpha-amino acids are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group of one amino acid reacts with the amino group of the other amino acid to form a peptide bond.
Deprotection: The protecting groups are removed to yield the final dipeptide.
Industrial Production Methods
Industrial production of DB02307 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
DB02307 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
DB02307 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Explored for potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a building block for complex molecules.
Mechanism of Action
DB02307 exerts its effects by interacting with specific molecular targets. The primary target is elastase, an enzyme involved in the breakdown of proteins. The compound binds to the active site of elastase, inhibiting its activity and preventing the degradation of proteins . This mechanism is crucial for its potential therapeutic applications, particularly in conditions where elastase activity is dysregulated .
Comparison with Similar Compounds
DB02307 is unique compared to other similar compounds due to its specific sequence of alpha-amino acids and its ability to inhibit elastase. Similar compounds include:
- Phenylalanine and derivatives
- Aspartic acid and derivatives
- N-acyl-alpha amino acids and derivatives
- Alpha amino acid amides
- L-alpha-amino acids
- Amphetamines and derivatives
- Aralkylamines
- Fatty amides
- Dicarboxylic acids and derivatives
- Secondary carboxylic acid amides
- Amino acids
- Primary carboxylic acid amides
- Dialkylamines
- Carboxylic acids
- Organic oxides
- Hydrocarbon derivatives
- Carbonyl compounds
DB02307 stands out due to its specific inhibitory action on elastase, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N3O6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H27N3O6/c24-21(29)18(14-20(27)28)26-22(30)19(13-16-9-5-2-6-10-16)25-17(23(31)32)12-11-15-7-3-1-4-8-15/h1-10,17-19,25H,11-14H2,(H2,24,29)(H,26,30)(H,27,28)(H,31,32)/t17-,18-,19-/m0/s1 |
InChI Key |
FOJUHLDAXGNCIP-FHWLQOOXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


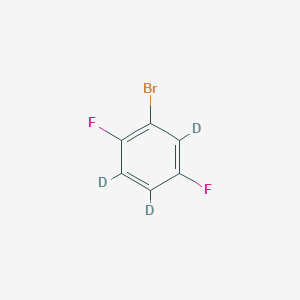
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
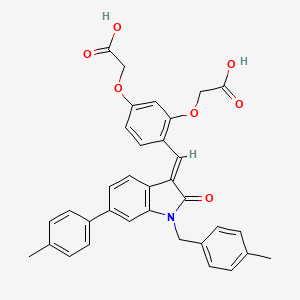
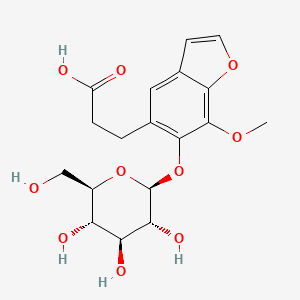
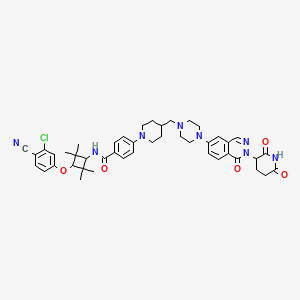
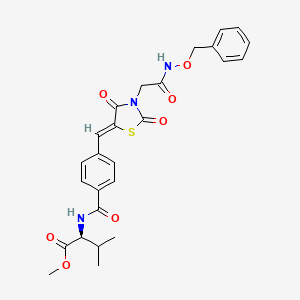
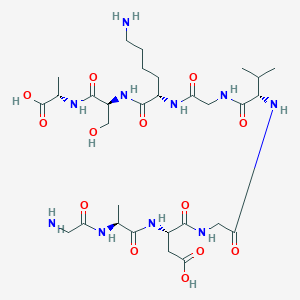


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
